molecular formula C12H16BrNO2 B12065052 4-(5-Bromo-2-methoxy-phenoxy)-piperidine

4-(5-Bromo-2-methoxy-phenoxy)-piperidine

Cat. No.: B12065052
M. Wt: 286.16 g/mol
InChI Key: WVXWRVZMVHEWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-methoxy-phenoxy)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxy-phenoxy)-piperidine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.

    Etherification: The brominated product is then subjected to etherification with piperidine to form the final compound.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxy-phenoxy)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce corresponding aldehydes, acids, or alcohols.

Scientific Research Applications

4-(5-Bromo-2-methoxy-phenoxy)-piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxy-phenoxy)-piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-methoxyphenoxy)-acetic acid tert-butyl ester
  • 2-(5-Bromo-2-methoxyphenoxy)acetonitrile
  • (S)-(+)-3-(5-Bromo-2-methoxyphenoxy)tetrahydrofuran

Uniqueness

4-(5-Bromo-2-methoxy-phenoxy)-piperidine is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H16BrNO2/c1-15-11-3-2-9(13)8-12(11)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

WVXWRVZMVHEWMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.